molecular formula C6H5F3S B13014570 Thiophene, 2-methyl-5-(trifluoromethyl)-

Thiophene, 2-methyl-5-(trifluoromethyl)-

Cat. No.: B13014570
M. Wt: 166.17 g/mol
InChI Key: RSNNHKFOJCLWBX-UHFFFAOYSA-N
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Description

Thiophene, 2-methyl-5-(trifluoromethyl)- is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-methyl-5-(trifluoromethyl)-, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of thiophene derivatives due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of Thiophene, 2-methyl-5-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and trifluoromethyl groups in Thiophene, 2-methyl-5-(trifluoromethyl)- makes it unique, as these groups can influence the compound’s electronic properties, reactivity, and biological activity. This combination of substituents can enhance its potential in various applications, from material science to medicinal chemistry .

Properties

Molecular Formula

C6H5F3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3

InChI Key

RSNNHKFOJCLWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

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